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Compound of Interest

Compound Name: Cyclohexanebutanal, 2-oxo-

Cat. No.: B15162359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for

Cyclohexanebutanal, 2-oxo-, a bifunctional organic molecule containing both a ketone and an

aldehyde. Due to the limited availability of published experimental spectra for this specific

compound, this guide leverages data from structural analogs and established principles of

spectroscopic analysis to predict the characteristic Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a

valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and

materials science.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for Cyclohexanebutanal, 2-oxo-.
These predictions are based on the analysis of its constituent functional groups—a

cyclohexane ring, an aliphatic chain, a ketone, and an aldehyde—and comparison with spectral

data of analogous compounds such as 4-cyclohexylbutanal and 2-oxobutanal.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~9.6 Singlet 1H
Aldehydic proton (-

CHO)

~2.8 Triplet 2H

Methylene protons

alpha to the aldehyde

(-CH₂CHO)

~2.5 Triplet 2H

Methylene protons

alpha to the ketone (-

CH₂CO-)

~1.6 - 1.8 Multiplet 5H

Cyclohexyl protons

(methine and some

methylene)

~0.9 - 1.3 Multiplet 6H
Cyclohexyl protons

(remaining methylene)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~205 Ketonic carbonyl carbon (C=O)

~200 Aldehydic carbonyl carbon (C=O)

~45 Methylene carbon alpha to the aldehyde

~40 Methylene carbon alpha to the ketone

~35 Cyclohexyl methine carbon

~33 Methylene carbon beta to the carbonyls

~26 Cyclohexyl methylene carbons

~25 Cyclohexyl methylene carbon

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2920, ~2850 Strong
C-H stretching (cyclohexyl and

aliphatic)

~2720 Medium C-H stretching (aldehydic)

~1725 Strong C=O stretching (ketonic)

~1710 Strong C=O stretching (aldehydic)

~1450 Medium C-H bending (methylene)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

182 Molecular Ion [M]⁺

153 Loss of CHO (aldehyde group)

125 Loss of C₄H₅O (butyraldehyde fragment)

99 Cleavage alpha to the ketone

83 Cyclohexyl cation

55 Aliphatic fragment

29 CHO⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR, IR, and MS data for a

small organic molecule like Cyclohexanebutanal, 2-oxo-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] For

quantitative NMR, an internal standard such as tetramethylsilane (TMS) may be added.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15162359?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15162359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typically, 16-64 scans are sufficient for a sample of this concentration.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest.

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the

ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure solvent.
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Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample

into a GC system coupled to a mass spectrometer. The GC will separate the compound

from any impurities before it enters the MS.

Direct Infusion: Introduce a solution of the sample directly into the ion source of the mass

spectrometer.

Ionization:

Electron Ionization (EI): This is a common technique for GC-MS and provides a

characteristic fragmentation pattern.

Electrospray Ionization (ESI): This is a softer ionization technique often used for direct

infusion, which may result in a more prominent molecular ion peak.

Mass Analysis:

A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-

to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectral analysis of a novel or

uncharacterized compound.
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Caption: A flowchart illustrating the typical workflow for elucidating the structure of an organic

compound using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of Cyclohexanebutanal, 2-oxo-: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15162359#spectral-data-for-cyclohexanebutanal-2-
oxo-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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